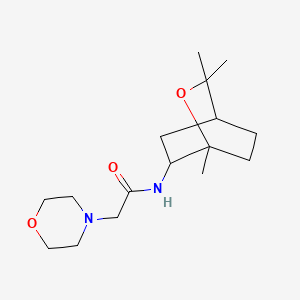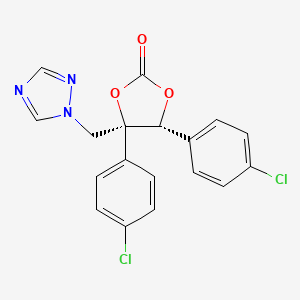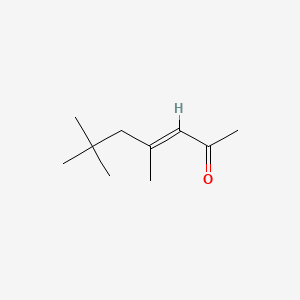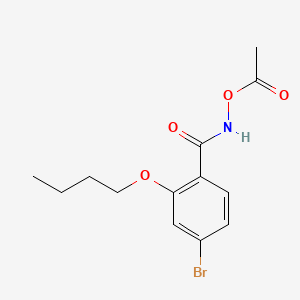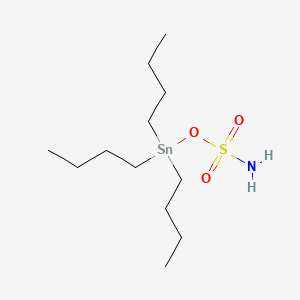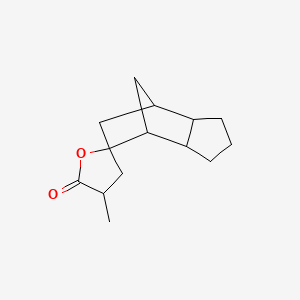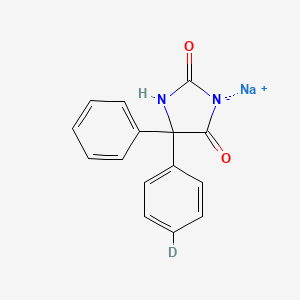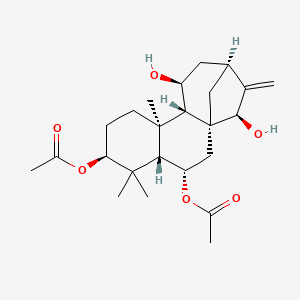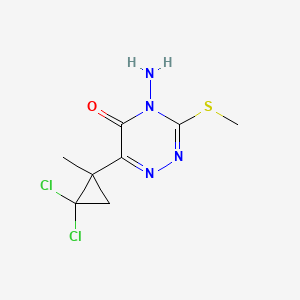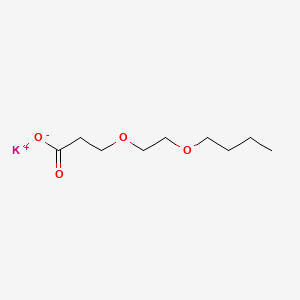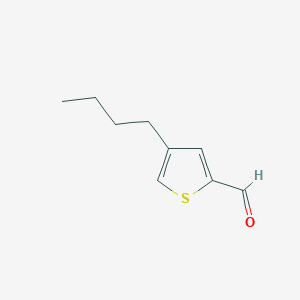
4-Butyl-2-thiophenecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-2-thiophenecarboxaldehyde is an organosulfur compound with the molecular formula C₉H₁₂OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its versatility in various chemical reactions and its applications in different fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
4-Butyl-2-thiophenecarboxaldehyde can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where thiophene is treated with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to form 2-thiophenecarboxaldehyde. The butyl group can then be introduced via Friedel-Crafts alkylation using butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃) .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-Butyl-2-thiophenecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of the corresponding alcohol.
Substitution: The compound can participate in electrophilic substitution reactions, where the butyl group or the thiophene ring can be further functionalized.
Common Reagents and Conditions
Oxidation: KMnO₄ in an alkaline medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: AlCl₃ as a catalyst for Friedel-Crafts alkylation or acylation.
Major Products
Oxidation: 4-Butyl-2-thiophenecarboxylic acid.
Reduction: 4-Butyl-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
4-Butyl-2-thiophenecarboxaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-butyl-2-thiophenecarboxaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
類似化合物との比較
Similar Compounds
Thiophene-2-carboxaldehyde: A simpler analog without the butyl group, used in similar applications but with different reactivity and properties.
2-Formylthiophene: Another isomer with the formyl group at a different position, affecting its chemical behavior and applications.
Uniqueness
4-Butyl-2-thiophenecarboxaldehyde is unique due to the presence of the butyl group, which enhances its lipophilicity and alters its reactivity compared to its simpler analogs. This modification can lead to improved biological activity and different physical properties, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
163461-01-6 |
|---|---|
分子式 |
C9H12OS |
分子量 |
168.26 g/mol |
IUPAC名 |
4-butylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H12OS/c1-2-3-4-8-5-9(6-10)11-7-8/h5-7H,2-4H2,1H3 |
InChIキー |
KPBMSKNWTGNKPX-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CSC(=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


